molecular formula C23H17BrN2O3 B2878010 (Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929841-75-8

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2878010
M. Wt: 449.304
InChI Key: XBOGQYLMSWPHOU-FBHDLOMBSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring, a pyridin-3-ylmethyl group, and a bromobenzylidene group. The presence of these groups suggests that this compound might have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring, followed by the introduction of the pyridin-3-ylmethyl and bromobenzylidene groups. The exact synthetic route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring suggests that this compound might have a rigid, planar structure. The bromobenzylidene group might add some steric bulk, which could influence the compound’s interactions with other molecules.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom in the bromobenzylidene group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring might also undergo reactions at the carbonyl group or the adjacent carbon atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[7,6-e][1,3]oxazin-3(7H)-one ring and the bromobenzylidene group might make this compound relatively non-polar, which could affect its solubility in different solvents.


Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement has been demonstrated, providing insights into the synthetic routes and structural characterization of related oxazine derivatives (Buttke, Ramm, & Niclas, 1993).

Photophysicochemical Properties

  • Research on the photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base highlighted its potential as a photosensitizer candidate in photodynamic therapy due to good solubility, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).

Biological Activities

  • A series of novel compounds were synthesized and evaluated for their insecticidal and fungicidal activities, highlighting the potential of related compounds in the development of new agricultural chemicals (Zhang, Zhu, Shang, Wang, & Li, 2019).

Two-Photon Absorption Property

  • The synthesis and characterization of new π-conjugated dendritic fluorophores containing styrylpyridyl moieties showed promising two-photon absorption properties, indicating their applicability in photopolymerization and other photonics applications (Yan et al., 2007).

Antimicrobial Activity

  • A series of novel compounds incorporating oxazine and pyridine scaffolds were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of these compounds in the development of new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, many brominated compounds are potentially hazardous and should be handled with care.


Future Directions

Further studies could explore the synthesis, characterization, and potential applications of this compound. This could include testing its biological activity, studying its reactivity under different conditions, and exploring its potential uses in fields such as medicinal chemistry or materials science.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-5-3-15(4-6-17)10-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-16-2-1-9-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGQYLMSWPHOU-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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